molecular formula C17H18N2O6 B1678770 Nifedipine CAS No. 21829-25-4

Nifedipine

Cat. No. B1678770
CAS RN: 21829-25-4
M. Wt: 346.3 g/mol
InChI Key: HYIMSNHJOBLJNT-UHFFFAOYSA-N
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Description

Nifedipine is a calcium channel blocker that is used in the treatment of hypertension, angina pectoris, and certain arrhythmias. It is a first-line antihypertensive drug and is also used in the management of hypertension in pregnant women. Nifedipine has become a widely used drug due to its favorable safety profile, low cost, and rapid onset of action. It is a dihydropyridine derivative that acts as a calcium channel blocker, inhibiting the influx of calcium ions into the smooth muscle cells of the coronary and peripheral arteries.

Scientific research applications

Cardiovascular Research

Nifedipine has been widely researched for its applications in cardiovascular health. Its primary mechanism, as a calcium channel blocker, makes it useful in treating conditions like hypertension and angina. For instance, nifedipine was effective in reducing the mean weekly rate of anginal attacks significantly, indicating its potential as a treatment for coronary-artery spasm and variant angina (Antman et al., 1980). Additionally, nifedipine's impact on arterial pressure, particularly in severe hypertension cases, has been documented, highlighting its potent vasodilating and antihypertensive effects (Guazzi et al., 1980).

Obstetrics and Gynecology

Nifedipine has found applications in obstetrics and gynecology, particularly as a tocolytic agent for managing preterm labor. Studies demonstrate its effectiveness in suppressing uterine contraction and delaying delivery, with minimal side effects observed in certain dosages (Zhang & Liu, 2002). Moreover, nifedipine's safety during pregnancy has been confirmed, with minimal teratogenic or fetotoxic potential noted (Childress & Katz, 1994).

Neurotransmitter Release

A unique aspect of nifedipine's application in scientific research is its effect on neurotransmitter release. One study reported a facilitation of tetrodotoxin-insensitive spontaneous glutamate release by nifedipine, independent of its calcium channel blocking effect. This indicates a potential for further exploration of nifedipine in neurological studies (Hirasawa & Pittman, 2003).

properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3
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InChI Key

HYIMSNHJOBLJNT-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
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Molecular Formula

C17H18N2O6
Record name NIFEDIPINE
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Related CAS

60299-11-8 (mono-hydrochloride)
Record name Nifedipine [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID2025715
Record name Nifedipine
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Molecular Weight

346.3 g/mol
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Physical Description

Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid
Record name NIFEDIPINE
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L
Record name NIFEDIPINE
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Vapor Pressure

2.6X10-8 mm Hg at 25 °C
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Mechanism of Action

Nifedipine blocks voltage gated L-type calcium channels in vascular smooth muscle and myocardial cells. This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions reduce blood pressure and increase the supply of oxygen to the heart, alleviating angina., The principal physiologic action of nifedipine is to inhibit the transmembrane influx of extracellular calcium ions across the membranes of myocardial cells and vascular smooth muscle cells, without changing serum calcium concentrations. Calcium plays important roles in the excitation-contraction coupling processes of the heart and vascular smooth muscle cells and in the electrical discharge of the specialized conduction cells of the heart. The membranes of these cells contain numerous channels that carry a slow inward current and that are selective for calcium. Activation of these slow calcium channels contributes to the plateau phase (phase 2) of the action potential of cardiac and vascular smooth muscle cells. The exact mechanism whereby nifedipine inhibits calcium ion influx across the slow calcium channels is not known, but the drug is thought to inhibit ion-control gating mechanisms of the channel, deform the slow channel, and/or interfere with release of calcium from the sarcoplasmic reticulum. By inhibiting calcium influx, nifedipine inhibits the contractile processes of cardiac and vascular smooth muscle, thereby dilating the main coronary and systemic arteries., Nifedipine is a peripheral arterial vasodilator which acts directly on vascular smooth muscle. The binding of nifedipine to voltage-dependent and possibly receptor-operated channels in vascular smooth muscle results in an inhibition of calcium influx through these channels. Stores of intracellular calcium in vascular smooth muscle are limited and thus dependent upon the influx of extracellular calcium for contraction to occur. The reduction in calcium influx by nifedipine causes arterial vasodilation and decreased peripheral vascular resistance which results in reduced arterial blood pressure.
Record name Nifedipine
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Impurities

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate
Record name Nifedipine
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Product Name

Nifedipine

Color/Form

Yellow crystals

CAS RN

21829-25-4, 193689-82-6, 915092-63-6
Record name NIFEDIPINE
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Melting Point

342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C
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Synthesis routes and methods I

Procedure details

2-Nitrobenzaldehyde-diacetate (0.1 mole, 25.4 g), methyl acetoacetate (0.2 mole, 23.2 g) and NH4OH (12 ml) were heated in methanol (20 ml) in the presence of pyridine for several (7) hours. After cooling to 15° C. the precipitated product was filtered off. The crude product was crystallized from acetic acid to yield 4-(2'-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine (21.7 g, 62% of the theory), m.p. 172°-174° C.
Name
2-Nitrobenzaldehyde diacetate
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Nitrobenzaldehyde-diacetate (0.1 mole, 25.4 g), methyl acetoacetate (0.21 mole, 26 g), NH4OH (12 ml) and methanol (45 ml) were heated under reflux for 5 hours. After cooling to 15° C. the precipitated product was filtered off. The crystallization of the crude product from acetic acid yielded 4-(2'-nitrophenyl)-2,6 dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine (19.0 g, 55% of the theory), m.p. 173°-174° C.
Name
2-Nitrobenzaldehyde diacetate
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

One proceeds as described in Example 7 except that 0.4 mole of 2-nitro-benzaldehyde, 0.415 mole of a 25% aqueous ammonium hydroxide solution and 1.40 moles of methyl acetoacetate are used. Thus 112.1 g of nifedipine are obtained, yield 81%, m.p.: 172°-175° C. The product complies with the requirements of USP XXI without further purification.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 mol
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods IV

Procedure details

Into a 1-liter glass reactor 60.4 g (0.4 mole) of 2-nitro-benzaldehyde, 102.1 g (0.88 mole) of methyl acetoacetate, 28.25 g (0.415 mole) of a 25% aqueous ammonium hydroxide solution and 150 ml of methanol are weighed in. The reactor is closed, whereupon the reaction mixture is heated to boiling at a temperature of 101°-103° C. and a pressure of 2.0-2.2 bar for 5 hours. The reaction mixture is cooled to 0°-5° C., the precipitated product is filtered and washed with methanol. Thus 110.5 g of nifedipine are obtained, yield 79.8%, m.p.: 171.5°-175° C.
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
102.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
79.8%

Synthesis routes and methods V

Procedure details

Nifedipine-isothiocyanate was also coupled to casein, ovalbumin and keyhole limpet hemocyanin using the procedures described above. An alternate procedure for the coupling of nifedipine-isothiocyanate to various proteins (i.e., bovine serum albumin, ovalbumin, casein and keyhole limpet hemocyanin) was to dissolve the protein (20 mg) in 2 ml of 100 mM sodium bicarbonate (pH 9.0) and then incubate with 0.8 mg of nifedipine-isothiocyanate (dissolved in ethanol to make the final concentration of ethanol in the incubation medium 38 percent) for 24 hours at 37° C. with shaking in the dark. This alternate procedure is useful for producing nifedipine conjugates at high protein concentrations.
Name
Nifedipine isothiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nifedipine isothiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nifedipine isothiocyanate
Quantity
0.8 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
325,000
Citations
HP Van Geijn, JE Lenglet… - BJOG: An International …, 2005 - Wiley Online Library
… of nifedipine for tocolysis have been underassessed. Conclusions from the metaanalyses, favouring the use of nifedipine … The tocolytic effectiveness and ‘safety’ of nifedipine has been …
Number of citations: 125 obgyn.onlinelibrary.wiley.com
CH Childress, VL Katz - Obstetrics & Gynecology, 1994 - journals.lww.com
… of nifedipine, and found no difference between nifedipine and ritodrine. Abel and Hollingsworth" found that a nifedipine … Gallagher and Gautieri" found that nifedipine, and nifedipine in …
Number of citations: 123 journals.lww.com
CH Kleinbloesem, P Van Brummelen… - Clinical …, 1984 - Wiley Online Library
… Urine samples for determination of the major nifedipine … nifedipine and capsules and for 32 hr after nifedipine tablets. … min after nifedipine capsules, and 90 and 240 min after nifedipine …
Number of citations: 295 ascpt.onlinelibrary.wiley.com
M Guazzi, MT Olivari, A Polese… - Clinical …, 1977 - Wiley Online Library
… nifedipine was administered sublingually, measurements were performed in the control state and 5, 15, 30, 60, and 120 min after nifedipine… Nifedipine was also tested, through the same …
Number of citations: 322 ascpt.onlinelibrary.wiley.com
DR Swanson, BL Barclay, PSL Wong… - The American journal of …, 1987 - Elsevier
Convenient once-a-day dosage regimens are highly desirable in general, and especially for the treatment of asymptomatic diseases such as essential hypertension. Nifedipine is an …
Number of citations: 282 www.sciencedirect.com
RE Clark, IY Christlieb, PD Henry, AE Fischer… - The American Journal of …, 1979 - Elsevier
… nifedipine in … Nifedipine had a beneficial effect on postischemic myocardial stiffness and mitochondrial calcium accumulation, which were correlated. Administration of nifedipine at the …
Number of citations: 173 www.sciencedirect.com
CD Furberg, BM Psaty, JV Meyer - Circulation, 1995 - Am Heart Assoc
… the effect of the dose of nifedipine, a dihydropyridine calcium … secondary-prevention trials of nifedipine for which mortality data were … Overall, the use of nifedipine was associated with a …
Number of citations: 711 www.ahajournals.org
L Gong, W Zhang, Y Zhu, J Zhu, V Pagé… - Journal of …, 1996 - journals.lww.com
… years alternatively allocated to either nifedipine or placebo after a 4… to active nifedipine treatment after placebo run-in. … placebo and 32 in the nifedipine group. Similar significances were …
Number of citations: 642 journals.lww.com
KM Khan, JB Patel, TJ Schaefer - 2019 - europepmc.org
… Nifedipine is a calcium channel blocker in the dihydropyridine subclass. It is primarily used … nifedipine, so providers can direct patient therapy successfully in instances where nifedipine …
Number of citations: 26 europepmc.org
E Antman, J Muller, S Goldberg… - … England Journal of …, 1980 - Mass Medical Soc
… coronary vasodilator nifedipine in 127 … nifedipine has been available in the United States for use on an investigational basis. We report here the results of the experience with nifedipine …
Number of citations: 542 www.nejm.org

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